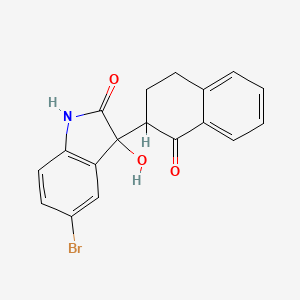![molecular formula C10H18N4O8S2 B11094056 1,1',3,3'-tetramethyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11094056.png)
1,1',3,3'-tetramethyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,3,3’-Tetramethyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide is a complex organic compound characterized by its unique structure, which includes multiple dioxolo and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-tetramethyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and oxidation reactions to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and the use of advanced purification techniques are essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’,3,3’-Tetramethyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
1,1’,3,3’-Tetramethyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,1’,3,3’-tetramethyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular signaling pathways. Detailed studies on the compound’s binding affinity and specificity are essential to understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1’,3,3’-tetramethyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide include other dioxolo and thiadiazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
The uniqueness of 1,1’,3,3’-tetramethyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H18N4O8S2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-(1,3-dimethyl-2,2-dioxo-3a,6a-dihydro-[1,3]dioxolo[4,5-c][1,2,5]thiadiazol-5-yl)-1,3-dimethyl-3a,6a-dihydro-[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2-dioxide |
InChI |
InChI=1S/C10H18N4O8S2/c1-11-5-6(12(2)23(11,15)16)20-9(19-5)10-21-7-8(22-10)14(4)24(17,18)13(7)3/h5-10H,1-4H3 |
InChI Key |
QEGUSJJJVJHYON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(N(S1(=O)=O)C)OC(O2)C3OC4C(O3)N(S(=O)(=O)N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


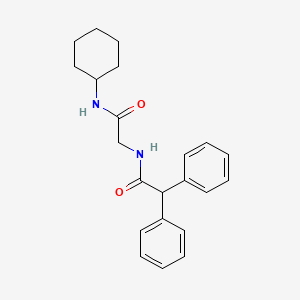
![3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one](/img/structure/B11093978.png)
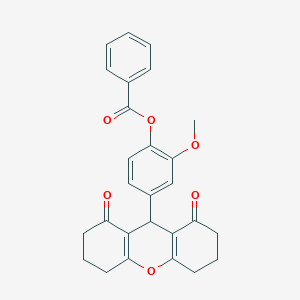
![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11094001.png)
![4-nitro-N-{(2Z)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11094002.png)
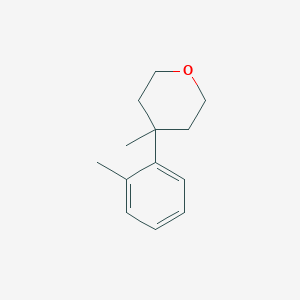
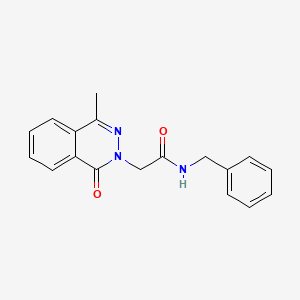
![1H-Pyrimido[4,5-d]pyrimidine-2,4-dione, 7-methyl-1-phenyl-5,5-bistrifluoromethyl-5,8-dihydro-](/img/structure/B11094037.png)
![11-(3-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094039.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11094041.png)
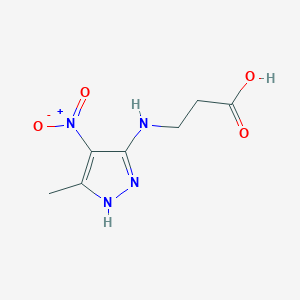
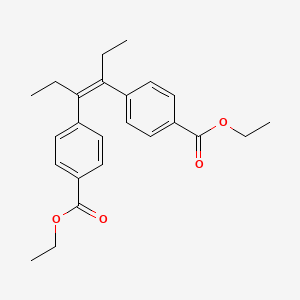
![[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile](/img/structure/B11094072.png)
